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Compound of Interest

Compound Name: 6beta-Oxymorphol

Cat. No.: B163108 Get Quote

An In-depth Technical Guide to 6β-Oxymorphol
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6β-Oxymorphol, a significant metabolite of

the semi-synthetic opioid oxymorphone. It details its chemical identity, relevant experimental

protocols, and its role in opioid signaling pathways, offering valuable information for

professionals in pharmacology and medicinal chemistry.

Core Chemical Identifiers
6β-Oxymorphol, also known as β-Oxymorphol or 14-Hydroxydihydroisomorphine, is an active

metabolite of oxymorphone.[1][2] It is categorized as an opioid and is formed through the

metabolic reduction of the 6-keto group of its parent compound.[3] The following table

summarizes its key chemical identifiers.
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Identifier Value Source

CAS Number 54934-75-7 [3][4]

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-

methyl-1,2,4,5,6,7,7a,13-

octahydro-4,12-

methanobenzofuro[3,2-

e]isoquinoline-4a,7,9-triol

[4]

Molecular Formula C₁₇H₂₁NO₄ [3][4]

Molecular Weight 303.35 g/mol [3][4]

Canonical SMILES
CN1CC[C@]23[C@@H]4--

INVALID-LINK--O
[3][4]

Isomeric SMILES
CN1CC[C@]23[C@@H]4--

INVALID-LINK--O
[3]

InChI

InChI=1S/C17H21NO4/c1-18-

7-6-16-13-9-2-3-

10(19)14(13)22-

15(16)11(20)4-5-

17(16,21)12(18)8-9/h2-3,11-

12,15,19-21H,4-

8H2,1H3/t11-,12-,15+,16+,17-/

m1/s1

[3][4]

InChIKey
AABLHGPVOULICI-

LQPBRMSDSA-N
[3]

Synonyms
beta-Oxymorphol, 14-

Hydroxydihydroisomorphine
[1][4]

Experimental Protocols
Synthesis of 6β-Oxymorphol via Catalytic
Hydrogenation
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The synthesis of 6β-Oxymorphol primarily involves the stereoselective reduction of the C-6

keto group of oxymorphone. Catalytic hydrogenation is a common and effective method for this

transformation.[3]

Objective: To reduce the 6-keto group of oxymorphone to a 6β-hydroxyl group, yielding 6β-

Oxymorphol.

Materials:

Oxymorphone (starting material)

Heterogeneous catalyst (e.g., Platinum group metal on a solid support like carbon)[3]

Gaseous hydrogen (H₂)

Anhydrous solvent (e.g., ethanol, glacial acetic acid)[5]

Reaction vessel suitable for hydrogenation

Methodology:

Catalyst Suspension: The heterogeneous catalyst is suspended in the chosen anhydrous

solvent within the reaction vessel.

Dissolution of Starting Material: Oxymorphone is dissolved in the solvent and added to the

reaction vessel.

Hydrogenation: The reaction vessel is purged with an inert gas and then filled with gaseous

hydrogen to the desired pressure (e.g., 40-50 psi).[5] The mixture is agitated at room

temperature.

Reaction Monitoring: The progress of the reaction is monitored using techniques such as

Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to

confirm the consumption of the starting material.

Catalyst Removal: Upon completion, the reaction mixture is filtered to remove the solid

catalyst.
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Purification: The solvent is removed from the filtrate under reduced pressure. The resulting

crude product is then purified using column chromatography to isolate 6β-Oxymorphol from

its stereoisomer, 6α-Oxymorphol, and any unreacted starting material.

Characterization: The final product's identity and purity are confirmed using analytical

methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)

spectroscopy, and HPLC.
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Caption: Workflow for the synthesis of 6β-Oxymorphol.
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Quantification in Biological Samples via GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the simultaneous

detection and quantification of opiates, including oxymorphone and its metabolites, in biological

matrices like blood.[6]

Objective: To extract, derivatize, and quantify 6β-Oxymorphol from a blood sample.

Methodology:

Sample Preparation: A known volume of the blood sample (e.g., 1 mL) is mixed with a

deuterated internal standard. Proteins are precipitated by adding a solvent like acetonitrile.[6]

Extraction: The mixture is centrifuged, and the supernatant is collected. The sample

undergoes a multi-step liquid-liquid extraction process, often involving pH adjustments and

different organic solvents (e.g., chloroform/trifluoroethanol) to isolate the analytes.[6]

Derivatization: The extracted residue is derivatized to improve its volatility and

chromatographic properties for GC analysis. This is a critical step for polar compounds like

opioids. A two-step process is common:

Methoximation: Ketone groups are converted to methoximes.[6]

Acylation: Hydroxyl groups are converted to propionyl esters using propionic anhydride.[6]

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The

compounds are separated on a capillary column based on their boiling points and interaction

with the stationary phase. The mass spectrometer detects and quantifies the fragments of

each compound, allowing for precise identification and measurement against the internal

standard.

Data Analysis: The concentration of 6β-Oxymorphol is determined by comparing the peak

area of the analyte to that of the internal standard, using a previously established calibration

curve.

Signaling Pathways
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6β-Oxymorphol exerts its pharmacological effects primarily through interaction with the μ-opioid

receptor (MOR), a G protein-coupled receptor (GPCR).[3] While it shares a similar binding

affinity with its isomer, 6α-Oxymorphol, its intrinsic efficacy differs, which can lead to distinct

signaling profiles.[3]

Upon binding to the MOR, 6β-Oxymorphol initiates a cascade of intracellular events:

G Protein Activation: The agonist-bound receptor promotes the exchange of GDP for GTP on

the α-subunit of an associated inhibitory G protein (Gαi/o). This causes the dissociation of

the Gαi/o subunit from the Gβγ dimer.

Downstream Effects:

Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP

modulates the activity of protein kinase A (PKA) and other downstream effectors.

Gβγ Dimer: The Gβγ dimer directly interacts with and modulates ion channels. It activates

G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium

efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium

channels (VGCCs), reducing calcium influx.[7]

Overall Effect: The combined effect of ion channel modulation and reduced cAMP leads to a

decrease in neuronal excitability and a reduction in the release of neurotransmitters (like

substance P) involved in pain transmission, resulting in analgesia.

Receptor Desensitization: Chronic activation can lead to receptor desensitization. The

receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes

the binding of β-arrestin. β-arrestin binding uncouples the receptor from G proteins and

facilitates its internalization, reducing the signaling response.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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